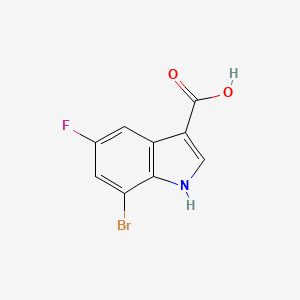

7-bromo-5-fluoro-1H-indole-3-carboxylic acid

Description

Properties

IUPAC Name |

7-bromo-5-fluoro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO2/c10-7-2-4(11)1-5-6(9(13)14)3-12-8(5)7/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVUSIWYNBAHIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CN2)C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Bromo-5-fluoro-1H-indole-3-carboxylic acid (C9H5BrFNO2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features:

- Bromine at the 7th position

- Fluorine at the 5th position

- A carboxylic acid functional group at the 3rd position

This unique arrangement enhances its reactivity and interaction with biological targets, making it a valuable candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, such as cyclooxygenases (COX), which play a crucial role in inflammation and pain signaling .

- Gene Expression Modulation : It influences gene expression by interacting with transcription factors, thereby affecting cellular responses to stress and inflammation.

- Cell Signaling Pathways : The compound modulates pathways like MAPK, which are essential for cell proliferation and differentiation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Properties : Inhibits COX enzymes, reducing the production of pro-inflammatory mediators .

- Anticancer Potential : Exhibits cytotoxic effects on cancer cell lines, suggesting its use in cancer therapy development .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antimicrobial Efficacy : A study by Narayana et al. (2009) highlighted its potential in treating infections due to its broad-spectrum antimicrobial properties.

- Anti-inflammatory Mechanism : Research published in Molecules demonstrated that the compound significantly reduced inflammation markers in vitro by inhibiting COX activity .

- Cytotoxicity Against Cancer Cells : A recent investigation found that treatment with this compound led to apoptosis in specific cancer cell lines, underscoring its potential as an anticancer drug candidate .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromoindole-3-carboxaldehyde | Lacks fluorine | Moderate antimicrobial activity |

| 7-Fluoroindole-3-carboxaldehyde | Lacks bromine | Limited anti-inflammatory effects |

| 5-Fluoro-1H-indole-3-carbaldehyde | Lacks bromine | Reduced cytotoxicity |

The presence of both bromine and fluorine in this compound enhances its reactivity and biological activity compared to its derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Positional Isomerism : Swapping bromine and fluorine positions (e.g., 7-Br/5-F vs. 5-Br/7-F) alters electronic distribution and steric hindrance. For example, 5-bromo-7-fluoro-1H-indole-2-carboxylic acid (CAS: 383132-35-2) exhibits a lower melting point (data unavailable) than the target compound due to differences in crystal packing .

- Functional Group Impact : The 3-carboxylic acid group in the target compound enhances acidity (pKa ~4.2) compared to carboxamide derivatives (pKa ~10–12), influencing solubility and binding interactions .

- Core Modifications : Replacing the indole core with indazole (as in 5-bromo-7-fluoro-1H-indazole-3-carboxylic acid ) introduces additional nitrogen atoms, improving metabolic stability and π-π stacking interactions in drug design .

Preparation Methods

Halogenated Indole Core Synthesis

The preparation usually starts from an appropriately substituted indole or indole precursor:

- Starting Materials: Commonly used precursors include 5-fluoroindole or 7-bromoindole derivatives.

- Halogenation: Bromination at the 7-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination.

- Fluorination: Fluorination at position 5 is often introduced via electrophilic fluorination reagents or through the use of fluorinated building blocks in the initial synthesis steps.

Introduction of the Carboxylic Acid Group at Position 3

Several methods are employed to install the carboxylic acid functionality at the 3-position:

- Carboxylation of 3-lithio or 3-metalated Indole Intermediates: The 3-position of indole can be metalated using strong bases (e.g., n-butyllithium), followed by reaction with carbon dioxide (CO₂) to yield the carboxylic acid after acidic work-up.

- Oxidation of 3-substituted Indole Precursors: Oxidative methods can convert 3-substituted groups (e.g., methyl or aldehyde) into carboxylic acids using oxidants such as potassium permanganate or chromium-based reagents.

- Transition Metal-Catalyzed Carboxylation: Palladium or copper-catalyzed carboxylation of 3-halogenated indoles under CO₂ atmosphere has been reported to provide efficient access to indole-3-carboxylic acids.

Representative Synthetic Route

A plausible synthetic route for this compound involves:

- Starting from 5-fluoroindole: Selective bromination at the 7-position using NBS in an inert solvent such as tetrahydrofuran (THF) at low temperature.

- Metalation at the 3-position: Treatment with n-butyllithium at -78°C to generate the 3-lithio intermediate.

- Carboxylation: Bubbling CO₂ gas into the reaction mixture to form the carboxylate intermediate.

- Acidification: Quenching with dilute acid (e.g., HCl) to afford the target carboxylic acid.

- Purification: Recrystallization or chromatographic methods to isolate pure this compound.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bromination | NBS, THF, 0°C to room temperature | Control to avoid overbromination |

| Metalation | n-Butyllithium, THF, -78°C | Strict anhydrous conditions required |

| Carboxylation | CO₂ gas, -78°C to 0°C | Efficient trapping of carbanion |

| Acidification | Dilute HCl or aqueous acid | Converts carboxylate to acid |

| Purification | Recrystallization or silica gel chromatography | Ensures high purity |

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR confirm substitution pattern and purity.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight.

- Infrared Spectroscopy (IR): Identification of carboxylic acid functional group (broad O-H stretch ~2500–3300 cm⁻¹, C=O stretch ~1700 cm⁻¹).

- Melting Point Determination: Confirms compound identity and purity.

- X-ray Crystallography: Provides definitive structural confirmation and positional assignment of halogens and carboxylic acid.

Comparative Data Table of Related Halogenated Indole-3-carboxylic Acids

| Compound Name | Substituents | Positions | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| This compound | Br, F, COOH | 7, 5, 3 | ~260 (estimated) | Not widely reported | Dual halogenation; bioactive potential |

| 4-Bromo-5-fluoro-1H-indole-7-carboxylic acid | Br, F, COOH | 4, 5, 7 | 232.06 | Noted in literature | Different substitution pattern; synthetic intermediate |

| 7-Fluoro-1H-indazole-3-carboxylic acid | F, COOH | 7, 3 | 194.13 | 959236-59-0 | Fluorinated indazole derivative |

Note: The exact molecular weight of this compound is approximately 259.95 g/mol based on molecular formula C8H5BrFNO2.

Research Findings and Challenges

- Regioselectivity: Achieving selective bromination at the 7-position without affecting the 5-fluoro substituent requires careful control of reagent equivalents and reaction temperature.

- Metalation Sensitivity: The lithiation step demands strictly anhydrous and inert atmosphere conditions to avoid side reactions.

- Yield Optimization: Use of continuous flow reactors and solvent optimization (e.g., THF, DME) can improve yields and reproducibility.

- Environmental Considerations: Transition metal-catalyzed carboxylation under CO₂ atmosphere offers a greener alternative to traditional oxidation methods.

Q & A

Q. What are the recommended synthetic routes for 7-bromo-5-fluoro-1H-indole-3-carboxylic acid?

- Methodological Answer : Synthesis typically involves sequential halogenation of an indole precursor. For example:

Bromination : Introduce bromine at the 7-position using electrophilic brominating agents (e.g., NBS or Br₂ in acetic acid).

Fluorination : Direct fluorination at the 5-position via electrophilic fluorination (e.g., Selectfluor®) or via diazotization followed by Balz-Schiemann reaction.

Carboxylic Acid Formation : Oxidize a methyl or hydroxymethyl group at the 3-position using KMnO₄ or CrO₃ under acidic conditions.

Critical Considerations : Monitor reaction temperatures to avoid over-halogenation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Structural validation requires NMR (¹H/¹³C) and mass spectrometry .

Q. How is the compound characterized structurally?

- Methodological Answer :

- X-ray Crystallography : Provides definitive confirmation of regiochemistry (e.g., bromine at 7-position, fluorine at 5-position) and planar indole core. Single crystals can be grown via slow evaporation of methanol or DMSO solutions .

- Spectroscopy :

- ¹H NMR : Expect aromatic protons in the δ 7.0–8.5 ppm range, with coupling patterns indicating substituent positions.

- ¹³C NMR : Carboxylic acid carbonyl at ~δ 165–170 ppm; halogenated carbons show distinct shifts.

- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (theoretical: ~257.04 g/mol for C₉H₅BrFNO₂) .

Q. What safety protocols apply during handling?

- Methodological Answer : While specific toxicity data for this compound are unavailable, general indole-handling precautions include:

- PPE : Gloves (nitrile), safety goggles, and lab coats. Use fume hoods for weighing and reactions.

- Waste Disposal : Neutralize acidic solutions before disposal; halogenated waste requires specialized treatment .

Advanced Research Questions

Q. How can reaction yields be optimized for the fluorination step?

- Methodological Answer :

- Reagent Selection : Use Selectfluor® in acetonitrile for higher electrophilic fluorination efficiency.

- Temperature Control : Maintain 0–5°C to minimize side reactions.

- Catalysis : Add catalytic BF₃·Et₂O to enhance fluorination regioselectivity.

- Monitoring : Track progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) or in-situ IR for C-F bond formation (~1150 cm⁻¹). Post-reaction, extract with NaHCO₃ to remove unreacted reagents .

Q. How to address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computed values (DFT calculations, e.g., B3LYP/6-31G*). For example, fluorine’s deshielding effect on adjacent protons can be modeled.

- Isotopic Labeling : Use ¹⁹F NMR to confirm fluorination position.

- Crystallography as Gold Standard : Resolve ambiguous NOE or coupling patterns with X-ray data .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to map electron density (e.g., Fukui indices) at C-3 (carboxylic acid) and C-7 (bromine) to predict sites for nucleophilic attack.

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (DMF, DMSO) using COSMO-RS.

- Transition State Analysis : Identify energy barriers for bromine displacement by amines or thiols .

Data Contradiction Analysis

Q. Conflicting logP values reported for similar indole derivatives: How to resolve?

- Methodological Answer :

- Experimental logP : Measure via shake-flask method (octanol/water partitioning) and compare with calculated values (e.g., ChemAxon, Molinspiration).

- Structural Factors : Note that bromine (hydrophobic) and carboxylic acid (hydrophilic) groups create polarity trade-offs. For this compound, expect logP ~1.6–2.0 based on analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.